molecular formula C9H5ClFN3 B1398655 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine CAS No. 1053658-51-7

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine

Cat. No.: B1398655
CAS No.: 1053658-51-7
M. Wt: 209.61 g/mol
InChI Key: REIFUUDEOYACDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of a chlorine atom at the second position and a fluorophenyl group at the fourth position of the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like acetone or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution of chlorine atoms by the fluorophenyl group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include kinases and other proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-phenyl-1,3,5-triazine
  • 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine
  • 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine

Uniqueness

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

2-chloro-4-(3-fluorophenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3/c10-9-13-5-12-8(14-9)6-2-1-3-7(11)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFUUDEOYACDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265567
Record name 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-51-7
Record name 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053658-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.